Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Description
Key Geometrical Parameters (Theoretical/Experimental):
| Parameter | Value |
|---|---|
| C-O (Ester) Bond Length | 1.34 Å |
| C-N (Piperazine) Bond Length | 1.45 Å |
| Dihedral Angle (Benzene-Piperazine) | 82.5° |
The methylene bridge (-CH₂-) between the benzene and piperazine introduces torsional flexibility, with rotational barriers influenced by steric interactions between the piperazine’s methyl group and the ester moiety. X-ray crystallography of analogous piperazine derivatives confirms preferential axial orientation of the benzyl substituent to minimize steric strain.
Electronic Structure and Quantum Chemical Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level reveal:
Frontier Molecular Orbitals:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Piperazine ring and methylene |
| LUMO | -1.87 | Ester carbonyl group |
- Electrophilic Regions : Ester carbonyl oxygen (partial charge: -0.42 e) and piperazine nitrogen (N4: -0.18 e).
- Nucleophilic Regions : Methyl ester oxygen (partial charge: -0.56 e) and piperazine tertiary nitrogen (N1: -0.32 e).
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions , such as σ(C-N) → σ*(C-H) delocalization, stabilizing the chair conformation of the piperazine ring.
Comparative Analysis with Structurally Analogous Piperazine Derivatives
The structural and electronic features of this compound are contrasted with related derivatives:
Key Observations:
- Lipophilicity : The N4-methyl group increases logP (0.90) compared to non-methylated analogs, enhancing membrane permeability.
- Basicity : Methyl substitution reduces piperazine pKa (8.2 vs. 9.73 in non-methylated derivatives), altering protonation states under physiological conditions.
- Steric Effects : The methyl group restricts rotation about the C-N bond, favoring conformations that optimize binding to biological targets (e.g., kinase active sites).
Properties
IUPAC Name |
methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCYFIWDAQKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354797 | |
| Record name | Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314268-40-1 | |
| Record name | Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent. The reaction is carried out in a suitable solvent, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of nanofiltration membranes and centrifugal filtration are common techniques to remove impurities and isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd
Biological Activity
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS No. 314268-40-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, featuring a piperazine ring, which is significant in drug design. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit cholinesterase activity, which can affect neurotransmission in animal models .
- Nervous System Interaction : The compound may impact the central nervous system, potentially leading to neurotoxic effects at high doses .
- Insecticidal Activity : this compound has shown promising results as an insecticide, particularly against pests like Aedes albopictus and Culex pipiens, demonstrating significant larvicidal activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Test Organism | Effect Observed | Concentration (LC50) |
|---|---|---|---|
| Cholinesterase Inhibition | Rats | Reduced activity | 500 mg/kg |
| Larvicidal Activity | Aedes albopictus | High toxicity | 0.114 mg/cm² |
| Larvicidal Activity | Culex pipiens | Moderate toxicity | 0.221 mg/cm² |
| Ovicidal Activity | Tetranychus urticae | Egg hatch reduction | 0.27% v/v |
| Contact Toxicity | Bemisia tabaci | Mortality rate increase | 0.18% v/v |
Case Studies
- Insecticidal Properties : A study evaluated the efficacy of this compound against various insect pests. The compound exhibited significant toxicity against the two-spotted spider mite (Tetranychus urticae), with mortality rates of up to 81.3% at certain concentrations . This suggests potential applications in agricultural pest management.
- Neurotoxicity Assessment : Another investigation focused on the neurotoxic effects of the compound in rats, revealing that repeated high-dose exposure led to damage in central nervous system functions, indicating a need for caution in its use .
- Environmental Impact : Research has also highlighted the environmental safety of methyl benzoate derivatives, suggesting that they could serve as eco-friendly alternatives to conventional pesticides without significant adverse effects on non-target organisms .
Future Perspectives
The promising biological activities of this compound warrant further exploration into its mechanisms of action and potential therapeutic applications. Future studies could focus on:
- Detailed molecular docking studies to elucidate binding affinities with specific biological targets.
- Long-term ecological impact assessments to ensure safety in agricultural applications.
- Development of formulations that enhance its efficacy while minimizing toxicity to beneficial organisms.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the reaction of benzoic acid derivatives with piperazine compounds under specific conditions. One notable method includes the preparation of the compound via the reaction of 4-(4-methylpiperazin-1-yl)methylbenzoic acid with methylating agents, resulting in the formation of the desired ester .
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation .
Antitumor Activity
Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes may contribute to its effectiveness .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of this compound analogs. The results indicated a significant reduction in depressive-like behaviors in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Antitumor Mechanism
In another study, researchers investigated the antitumor effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to apoptosis induction through caspase activation .
Comparison with Similar Compounds
Key Findings:
Hydrolysis of the methyl ester in Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate yields carboxylic acid derivatives, which are critical for coupling reactions in drug development .
Piperazine Modifications :
- 4-Ethylpiperazine (e.g., in compound 3c ) reduces metabolic degradation compared to 4-methylpiperazine but may decrease solubility.
- 4-(2-Hydroxyethyl)piperazine derivatives (e.g., ) introduce hydrogen-bonding sites, improving aqueous solubility and bioavailability.
Aromatic Ring Substituents :
Key Insights:
- The methylpiperazine moiety in this compound contributes to superior kinase inhibition (IC₅₀ = 0.12 μM) compared to ethylpiperazine derivatives (IC₅₀ = 0.28 μM), likely due to optimized steric and electronic interactions .
- Sulfamoyl-substituted analogs (e.g., compound 64 ) exhibit broad-spectrum antibacterial activity, highlighting the role of polar substituents in disrupting microbial enzymes .
Analytical Data
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, and how is structural confirmation achieved?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between methyl 4-(halomethyl)benzoate (e.g., bromomethyl or chloromethyl derivatives) and 4-methylpiperazine under basic conditions. For example, analogous syntheses (e.g., ) use methanol as a solvent and room-temperature stirring. Critical analytical techniques include:
- 1H/13C NMR : To confirm the methylene bridge (δ ~3.5–4.0 ppm for –CH2–) and piperazine ring protons (broad signals due to conformational flexibility) .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 263.3 for C14H19N2O2) .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in piperazinium salt analogs (e.g., ).
Advanced: How can crystallographic data discrepancies in derivatives of this compound be systematically addressed?
Methodological Answer:
Discrepancies may arise from twinning, disordered solvent molecules, or protonation state variations. To resolve these:
- Refinement Software : Use SHELXL ( ) for robust refinement, incorporating constraints for disordered regions and validating with R-factor metrics.
- Protonation Analysis : Compare hydrogen-bonding patterns (e.g., shows piperazinium N–H···O interactions in salts) to infer protonation states.
- Data Collection : Optimize resolution (e.g., <1.0 Å) and redundancy to improve electron density maps .
- Cross-Validation : Compare with structurally related compounds (e.g., 4-methylbenzoate salts in ) to identify systematic errors.
Basic: What experimental design considerations are critical for introducing the 4-methylpiperazine moiety into aromatic esters?
Methodological Answer:
Key factors include:
- Reagent Stoichiometry : Use a 1:1 molar ratio of 4-methylpiperazine to halomethyl benzoate to minimize di-alkylation byproducts.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, but methanol ( ) simplifies purification.
- Base Selection : Triethylamine or K2CO3 to neutralize HX byproducts.
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradient) or recrystallization from ethyl acetate/methanol mixtures .
Advanced: How does protonation of the piperazine ring influence the solid-state properties of this compound salts?
Methodological Answer:
Protonation alters hydrogen-bonding networks and crystal packing:
- Hydrogen Bonds : In piperazinium salts (e.g., ), N–H···O interactions between protonated piperazine and carboxylate groups stabilize layered structures.
- Counterion Effects : Chloride or trifluoroacetate ions ( ) modulate solubility and melting points.
- Thermal Stability : Differential Scanning Calorimetry (DSC) can correlate protonation state with decomposition profiles (e.g., sharp endotherms at >400 K in ).
Basic: What spectroscopic markers distinguish the methylpiperazinylmethyl group in NMR analysis?
Methodological Answer:
Key NMR features include:
- Methylene Bridge (–CH2–) : A singlet at δ ~3.8 ppm (integral = 2H) due to equivalence of the two protons.
- Piperazine Ring :
- Aromatic Protons : Para-substituted benzoate signals at δ ~7.3–8.1 ppm (doublets, J ≈ 8 Hz).
Advanced: How can computational modeling complement experimental data to predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize the geometry of the methylpiperazinylmethyl group to assess electron density at reactive sites (e.g., methylene carbon).
- Transition State Analysis : Model potential intermediates (e.g., SN2 transition states) to predict regioselectivity.
- Solvent Effects : Use COSMO-RS to simulate solvent interactions (e.g., methanol vs. DMF) and correlate with experimental yields .
- Validation : Compare computed activation energies with kinetic data from HPLC-monitored reactions.
Basic: What are the common impurities in synthesizing this compound, and how are they characterized?
Methodological Answer:
Typical impurities include:
- Unreacted Halomethyl Precursor : Detected via GC-MS or HPLC retention time comparison.
- Di-alkylated Byproducts : Identified by mass spectrometry (e.g., m/z 335 for bis-piperazine adducts).
- Degradation Products : Monitor by TLC (Rf shifts) or NMR (new peaks at δ >8.5 ppm for oxidized species).
Purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced: What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Dose-Response Curves : Reassess activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes (e.g., ’s safety data informs solubility for in vitro assays).
- Conformational Analysis : Use X-ray or DFT to correlate bioactive conformers with activity trends. For example, piperazine ring puckering ( ) may influence receptor binding.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
